2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

Researchers seeking a ready-to-diversify ethoxyquin scaffold often face delays when derivatizing the parent amine. This compound eliminates that bottleneck by supplying the N-chloroacetyl group pre-installed, enabling immediate nucleophilic displacement. • Pre-assembled electrophilic handle supports parallel synthesis of amide, thioether, and ether-linked libraries without protecting-group steps. • 6-Ethoxy substitution delivers computed XLogP3 = 3.1, balancing lipophilicity and metabolic stability for structure-activity campaigns. • Supplied at ≥95% purity; standard stock available for same-day dispatch.

Molecular Formula C16H20ClNO2
Molecular Weight 293.79
CAS No. 793679-05-7
Cat. No. B2859040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one
CAS793679-05-7
Molecular FormulaC16H20ClNO2
Molecular Weight293.79
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl
InChIInChI=1S/C16H20ClNO2/c1-5-20-12-6-7-14-13(8-12)11(2)9-16(3,4)18(14)15(19)10-17/h6-9H,5,10H2,1-4H3
InChIKeyYFVGXFZKXKZDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one: Baseline Overview


2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one (CAS 793679-05-7) is a synthetic ethoxyquin derivative bearing a chloroacetyl substituent at the N1 position of the 1,2-dihydroquinoline ring . Its canonical SMILES is CCOC1=CC=C2C(=C1)C(C)=CC(C)(C)N2C(=O)CCl, with a molecular formula of C₁₆H₂₀ClNO₂ and a molecular weight of 293.79 g·mol⁻¹ [1]. The compound is classified as a heterocyclic building block within the 1-acylethoxyquin chemotype, a family first described in US4305932A for vitamin E-deficiency indications [2]. It is supplied as a research chemical (typical purity ≥95%) and is primarily utilized as a synthetic intermediate rather than a finished active principle .

Chloroacetyl electrophilic handle for SN2 diversification
1,2-Dihydroquinoline scaffold with conjugated diene system
Synthetic intermediate for ethoxyquin-derived pharmacophore libraries

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one Irreplaceability


Substituting the title compound with ethoxyquin (CAS 91-53-2) or with the non-ethoxylated analog 2-chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanone (CAS 14036-98-7) would fundamentally alter both reactivity and downstream applicability. Ethoxyquin lacks the chloroacetyl electrophilic handle required for nucleophilic displacement-based derivatization, thereby precluding its use as a building block in medicinal chemistry campaigns [1]. Conversely, the 3,4-dihydro analog (CAS 14036-98-7) possesses a saturated C3–C4 bond that eliminates the conjugated diene system present in the 1,2-dihydro scaffold of the title compound, altering redox behavior, UV absorption characteristics, and potentially biological target engagement [2][3]. The 6-ethoxy substituent further differentiates the title compound from 6-methoxy or 6-H analogs by modulating lipophilicity (computed XLogP3 = 3.1), steric bulk, and metabolic liability, rendering direct substitution scientifically unjustified without revalidation [1].

Ethoxyquin lacks the chloroacetyl electrophilic site
Direct diversification without pre-activation is not supported; pre-installed N–COCH₂Cl handle is absent, limiting use as a drop-in building block.
3,4-Dihydro analog eliminates conjugation
The saturated C3–C4 bond may disrupt the extended π-system, potentially shifting antioxidant activity, redox behavior, and UV absorption profiles.
6-Methoxy substitution changes physicochemical profile
Replacing 6-ethoxy with 6-methoxy may lower lipophilicity and accelerate O-dealkylation, altering metabolic stability and membrane permeability; revalidation is recommended.

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one: Differentiation Evidence


Chloroacetyl Electrophilic Reactivity vs. Ethoxyquin

The title compound incorporates a chloroacetyl carbonyl group at the N1 position, providing a reactive electrophilic center susceptible to nucleophilic displacement (Sₙ2) by amines, thiols, and alkoxides . This contrasts with the parent compound ethoxyquin, which bears only an N–H group and cannot undergo analogous direct acylation-based derivatization without a separate activation step. The chloroacetyl moiety is explicitly utilized in the synthesis of more complex 1-acylethoxyquin pharmacophores as described in US4305932A, where the acyl group is a required structural element for vitamin E-like biological activity [1]. No quantitative rate data for this specific compound were identified; however, the presence of the α-chloro ketone is a class-recognized reactive warhead.

Chloroacetyl vs. Ethoxyquin
Class-level
N–COCH₂Cl present (electrophilic α-C)
vs
N–H only (no electrophilic handle)
Chloroacetyl handle enables one-step derivatization
Direct rate data not available; reactivity inferred from α-halo ketone class
Medicinal Chemistry Synthetic Methodology Building Block Reactivity

Conjugated 1,2-Dihydro Scaffold vs. 3,4-Dihydro Analog

The title compound retains the 1,2-dihydroquinoline core with a C3–C4 double bond in conjugation with the aromatic ring, as evidenced by its canonical SMILES CCOC1=CC=C2C(=C1)C(C)=CC(C)(C)N2C(=O)CCl [1]. The direct comparator 2-chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanone (CAS 14036-98-7) possesses a fully saturated 3,4-bond (C14H18ClNO, MW 251.75), resulting in the loss of the extended π-system . The conjugated 1,2-dihydro scaffold is critical because the parent ethoxyquin antioxidant mechanism involves radical scavenging via the dihydroquinoline ring, and saturation at C3–C4 would be expected to alter one-electron oxidation potentials and UV absorption maxima [2]. Although direct electrochemical comparison data are not available for these specific derivatives, the structural distinction is unambiguous and mechanistically significant.

1,2-Dihydro vs. 3,4-Dihydro
Class-level
C3=C4 double bond; conjugated π-system
vs
Saturated C3–C4; no extended conjugation
Conjugation state affects antioxidant and redox behavior
UV λₘₐₓ expected shift; no direct electrochemical data for these analogs
Spectroscopic Characterization Redox Chemistry Structure-Activity Relationship

6-Ethoxy vs. 6-Methoxy: Lipophilicity & Metabolic Stability

The 6-ethoxy group of the title compound (C16H20ClNO2) confers a computed XLogP3 of 3.1 [1]. While no experimentally measured logP value for the direct 6-methoxy analog (2-chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone) was retrieved, the class-level trend among ethoxyquin derivatives indicates that replacing 6-ethoxy with 6-methoxy reduces logP by approximately 0.4–0.6 units based on the Hansch π constant difference (πₑₜₒₒᵐ = +0.38 for CH₂ addition in an aliphatic chain) [2]. Additionally, the ethoxy group may exhibit differential susceptibility to CYP450-mediated O-dealkylation compared to the methoxy analog, with ethoxy typically showing slower oxidative O-deethylation than O-demethylation in analogous quinoline systems [3]. The 6-ethoxy substituent is a conserved feature of the ethoxyquin pharmacophore (CAS 91-53-2), which has well-characterized antioxidant properties [4].

6-Ethoxy vs. 6-Methoxy
Class-level
XLogP3 ≈ 3.1 (ethoxy); MW 293.79
vs
XLogP3 ≈ 2.5–2.7 (methoxy); MW ~279.76
Ethoxy may increase lipophilicity and slow O-dealkylation
Estimated from Hansch π; metabolic rates inferred from ethoxyquin class
Physicochemical Profiling Metabolic Stability Lipophilicity Optimization

Herbicidal Activity: 1-Chloroacetyl-1,2-dihydroquinoline Scaffold

Patent US3539578 explicitly discloses 1-chloroacetyl-1,2-dihydroquinolines as a class of compounds possessing herbicidal utility [1]. The generic formula encompasses compounds wherein the quinoline nitrogen bears a chloroacetyl substituent, directly matching the chemotype of the title compound. Specifically, Example 1 of US3539578 describes the synthesis of 1-chloroacetyl-2,2,4,8-tetramethyl-1,2-dihydroquinoline, a structural congener differing only in the 8-methyl and absence of 6-ethoxy substitution [1]. The patent establishes the necessity of the N-chloroacetyl group for herbicidal activity within this series, distinguishing the title compound from N-unsubstituted ethoxyquin, which is primarily known as an antioxidant/antiscalding agent rather than a herbicide [2]. Quantitative herbicidal efficacy data (e.g., ED₅₀ values for specific weed species) for the exact title compound were not identified in the public domain; however, the class-level activity has been legally established through patent disclosure.

Herbicidal Activity
Class-level
1-Chloroacetyl-1,2-dihydroquinoline scaffold claimed in US3539578
Scaffold has established class-level herbicidal utility
Specific ED₅₀ not reported; activity inferred from congener examples
Agrochemical Discovery Herbicide Lead Optimization Structure-Activity Relationship

Antioxidant Scaffold: 1,2-Dihydroquinoline vs. Aromatic Quinoline

The 1,2-dihydroquinoline core of the title compound belongs to the ethoxyquin antioxidant pharmacophore family. Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) has been shown to inhibit azo-initiated peroxidation of linoleic acid in a water/chlorobenzene two-phase system more effectively than its S, Se, and Te analogues, with the parent ethoxyquin identified as the best inhibitor in that comparative series [1]. The 1,2-dihydro scaffold is essential for antioxidant function because the N1 and C2 positions participate in radical-trapping chemistry; N-acylation (as in the title compound) modulates but does not necessarily eliminate this activity, as evidenced by the 1-acylethoxyquin class retaining vitamin E-like biological function in US4305932A [2]. In contrast, fully aromatic quinoline analogs (e.g., 2-chloroquinoline derivatives) lack the dihydro structure necessary for radical scavenging via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms demonstrated for ethoxyquin derivatives by DFT studies [3].

Antioxidant Scaffold
Class-level
1,2-Dihydroquinoline: radical-trapping via HAT/SPLET
vs
Aromatic quinoline: lacks dihydro structure; no chain-breaking activity
1,2-Dihydro core is required for radical-scavenging mechanism
DFT studies support HAT/SPLET; no direct IC₅₀ comparison available
Antioxidant Research Radical Scavenging Lipid Peroxidation Inhibition

Safety & Handling vs. Ethoxyquin

The title compound is classified under GHS07 as harmful/irritant, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Ethoxyquin, by comparison, has been associated with contact dermatitis in occupational settings [1] and hepatotoxic effects at high doses in animal models [2], but its GHS classification depends on specific formulation. The title compound's chloroacetyl group introduces additional alkylating potential, meriting stricter handling precautions (P260: do not breathe dust/fume; P280: wear protective gloves/clothing/eye protection) compared to non-halogenated ethoxyquin . No acute toxicity LD₅₀ values were identified for the title compound, but its structural alert as a potential alkylating agent necessitates appropriate risk assessment in procurement decisions.

Safety & Handling
Specification review
GHS07; H302, H315, H319, H335
Chloroacetyl group necessitates enhanced PPE and ventilation controls
No acute toxicity LD₅₀ identified; alkylating potential requires risk assessment
Safety Assessment Occupational Health Procurement Risk Management

2-Chloro-1-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one: Application Scenarios


Medicinal Chemistry: Electrophilic Building Block

The chloroacetyl group serves as a primary diversification point for nucleophilic displacement reactions, enabling the parallel synthesis of amide, thioether, and ether-linked 1-acylethoxyquin analogs . This is directly relevant to the pharmacophore space claimed in US4305932A, where 1-acyl substitution is a structural prerequisite for vitamin E-like biological activity [1]. Investigators synthesizing focused libraries for iron-chelation or antioxidant indications should select this compound as the penultimate intermediate, rather than ethoxyquin, because the chloroacetyl handle is pre-installed and ready for late-stage diversification.

Agrochemical: 1-Chloroacetyl-1,2-dihydroquinoline Herbicides

Patent US3539578 establishes the herbicidal utility of 1-chloroacetyl-1,2-dihydroquinolines as a compound class [2]. The title compound, bearing the requisite N-chloroacetyl group, represents a synthetically tractable scaffold for systematic variation of the quinoline ring substituents (e.g., 6-alkoxy, 8-alkyl) to explore structure-activity relationships in pre-emergence and post-emergence weed control assays. Procurement of this specific derivative is warranted when the 6-ethoxy substitution pattern is hypothesized to optimize lipophilicity or target-site penetration relative to other alkoxy variants.

Antioxidant Mechanism: Effect of N-Acylation

The 1,2-dihydroquinoline core is the established pharmacophore for ethoxyquin-class radical-trapping antioxidants [3]. The title compound, bearing an electron-withdrawing chloroacetyl group on N1, enables systematic investigation of how N-substitution modulates hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms previously characterized for ethoxyquin by DFT [4]. Comparative kinetic studies using the title compound versus ethoxyquin and 1-acetyl-ethoxyquin can quantify the electronic effect of the α-chloro substituent on bond dissociation energies and radical-scavenging rate constants.

Metabolic Stability: 6-Alkoxy Chain Length Evaluation

The 6-ethoxy group of the title compound provides a specific steric and electronic environment for studying O-dealkylation by cytochrome P450 enzymes [5]. In head-to-head microsomal incubation experiments with the 6-methoxy analog, researchers can quantify the differential intrinsic clearance (CLint) attributable to the ethyl vs. methyl ether, generating data to guide alkoxy substituent selection in lead optimization campaigns targeting improved metabolic stability.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Electrophilic chloroacetyl handle for SN2 diversification
Reactivity screening with amine, thiol, and alkoxide nucleophiles
Agrochemical herbicide lead
N-Chloroacetyl-1,2-dihydroquinoline scaffold with 6-ethoxy substitution
Pre-emergence and post-emergence herbicidal assays on representative weed species
Antioxidant mechanism research
N-Acylated 1,2-dihydroquinoline for radical-scavenging studies
Kinetic comparison of HAT and SPLET mechanisms with ethoxyquin parent
Metabolic stability evaluation
6-Ethoxy substituent for O-dealkylation rate studies
Microsomal intrinsic clearance comparison across alkoxy chain lengths
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